molecular formula C9H9IO2 B3045629 1-(2-Iodo-5-methoxyphenyl)ethanone CAS No. 110718-87-1

1-(2-Iodo-5-methoxyphenyl)ethanone

Cat. No.: B3045629
CAS No.: 110718-87-1
M. Wt: 276.07 g/mol
InChI Key: GZVPTJZTIXQBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Iodo-5-methoxyphenyl)ethanone is an aromatic ketone characterized by an acetyl group (ethanone) attached to a phenyl ring substituted with iodine at the ortho (C2) position and methoxy at the para (C5) position. Its molecular formula is C₉H₉IO₂, with a molecular weight of 276.07 g/mol (calculated). The compound is synthesized via methods such as Procedure A, a general protocol for preparing ortho-acylphenyl iodides using palladium-catalyzed coupling reactions . The iodine substituent introduces steric bulk and electron-withdrawing effects, while the methoxy group donates electron density via resonance, creating unique electronic properties that influence reactivity and applications in organic synthesis, particularly in cross-coupling reactions .

Properties

CAS No.

110718-87-1

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

1-(2-iodo-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3

InChI Key

GZVPTJZTIXQBFW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)I

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Ortho-Iodo Aryl Ethanones

The following compounds share the ethanone core with iodine at the ortho position but differ in other substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2-Iodo-5-methoxyphenyl)ethanone I (C2), OMe (C5) C₉H₉IO₂ 276.07 Cross-coupling precursor
1-(2-Iodo-4-methoxyphenyl)ethanone (1r) I (C2), OMe (C4) C₉H₉IO₂ 276.07 Altered regiochemistry affects electronic density
1-(2-Hydroxy-5-iodophenyl)ethanone I (C2), OH (C5) C₈H₇IO₂ 262.04 Higher polarity due to -OH; research applications
1-(5-Bromo-2-iodophenyl)ethanone I (C2), Br (C5) C₈H₆BrIO 307.95 Dual halogenation enhances reactivity in Suzuki couplings

Key Observations :

  • Electronic Effects : Methoxy (-OMe) groups donate electrons, while halogens (I, Br) withdraw electrons. This alters the reactivity of the aryl ring in electrophilic substitutions or cross-couplings.
  • Steric Effects : Iodine’s bulkiness at the ortho position may hinder reactions at adjacent positions.
  • Polarity : Hydroxyl (-OH) substituents increase solubility in polar solvents compared to methoxy or halogens .

Methoxy-Substituted Analogs Without Iodine

Compounds with methoxy groups but lacking iodine highlight the role of halogen substitution:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2-Hydroxy-5-methoxyphenyl)ethanone OH (C2), OMe (C5) C₉H₁₀O₃ 166.17 Antioxidant synthesis; higher polarity
1-(2-Methoxy-5-methylphenyl)ethanone OMe (C2), Me (C5) C₁₀H₁₂O₂ 164.20 Intermediate in fragrance synthesis
1-(2-Hydroxy-4-methoxyphenyl)ethanone OH (C2), OMe (C4) C₉H₁₀O₃ 166.17 Photostabilizer in polymers

Key Observations :

  • Reactivity : The absence of iodine reduces steric hindrance, facilitating reactions at the ortho position.
  • Applications: Non-iodinated analogs are often used in pharmaceuticals and agrochemicals due to lower toxicity risks .

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